![molecular formula C16H10F3N3O2 B2456772 N-[4-(trifluorometoxi)fenil]quinoxalina-6-carboxamida CAS No. 830352-53-9](/img/structure/B2456772.png)
N-[4-(trifluorometoxi)fenil]quinoxalina-6-carboxamida
Descripción general
Descripción
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The presence of the trifluoromethoxy group imparts significant lipophilicity, making it a valuable component in the design of various inhibitors and active pharmaceutical ingredients.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
The compound features a trifluoromethoxy group that enhances its lipophilicity, making it suitable for various chemical applications. Its primary target is soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases EET levels, which are linked to anti-inflammatory effects and other biological processes.
Chemistry
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide serves as a building block in organic synthesis and coordination chemistry. Its ability to form stable complexes makes it useful in developing new materials with specific electronic and optical properties.
Biology
Research has indicated that this compound exhibits potential as an inhibitor of enzymes involved in various biological pathways. Studies have shown that it can modulate inflammatory responses by affecting the metabolism of EETs, which are crucial in vascular biology and inflammation .
Medicine
The therapeutic potential of N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide extends to several medical applications:
- Anti-inflammatory Activity : The compound has been studied for its ability to inhibit pro-inflammatory cytokines, showing promise in treating conditions like arthritis and cardiovascular diseases.
- Anticancer Properties : Quinoxaline derivatives have demonstrated anticancer activity against various cell lines. For instance, studies have reported that modifications in the quinoxaline structure can enhance cytotoxic effects against cancer cells such as MCF7 (breast cancer) and NCIH 460 (lung cancer) .
Industry
In industrial applications, this compound is explored for its role in developing advanced materials with tailored properties for electronics and optics. Its unique chemical structure allows it to interact favorably with other materials, leading to innovations in material science.
Activity Type | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Anti-inflammatory | RAW264.7 (macrophage) | 0.5 | |
Anticancer | MCF7 | 1.02 | |
Anticancer | NCIH 460 | 0.42 |
Table 2: Structure-Activity Relationship (SAR) Insights
Compound | Substituents | Activity |
---|---|---|
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide | Trifluoromethoxy | Enhanced lipophilicity |
Quinoxaline derivatives | Various alkyl groups | Variable anticancer activity |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide on macrophages, demonstrating significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated that this compound could serve as a therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer potential of various quinoxaline derivatives, including N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide against a panel of human tumor cell lines. Results showed that specific modifications to the quinoxaline core significantly enhanced cytotoxicity, suggesting a promising avenue for cancer therapy development .
Mecanismo De Acción
Target of Action
The primary target of N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide is the human soluble epoxide hydrolase (sEH) . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide acts as an inhibitor of sEH . It binds to the active site of the enzyme, preventing it from metabolizing its substrates . This inhibition is achieved through the formation of additional hydrogen bonds in the active site of the enzyme .
Biochemical Pathways
By inhibiting sEH, N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide affects the metabolism of EETs . Under normal conditions, sEH metabolizes EETs into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the compound increases the levels of EETs, enhancing their signaling effects .
Pharmacokinetics
The compound’s lipophilic 4-(trifluoromethoxy)phenyl fragment suggests it may have good membrane permeability, which could potentially enhance its bioavailability .
Result of Action
The inhibition of sEH by N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide leads to increased levels of EETs . This can result in various physiological effects, depending on the specific roles of EETs in different tissues. For example, in the cardiovascular system, increased EET levels can lead to vasodilation and reduced blood pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with quinoxaline-6-carboxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with altered electronic properties.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide
- 2-{2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide
- 3-[(quinolin-4-ylmethyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
Uniqueness
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide stands out due to its unique combination of the quinoxaline core and the trifluoromethoxy group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to act as an enzyme inhibitor and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Actividad Biológica
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide typically involves the reaction of quinoxaline derivatives with trifluoromethoxy-substituted phenyl groups. The synthetic pathway may include:
- Formation of Quinoxaline : Starting from ortho-diamines and α,β-unsaturated carbonyl compounds.
- Substitution Reaction : Introduction of the trifluoromethoxy group via nucleophilic substitution.
- Carboxamide Formation : Conversion of the carboxylic acid to the corresponding amide through reaction with amines.
Antimicrobial Activity
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide has been studied for its antimicrobial properties. A review of various quinoxaline derivatives indicates that modifications in the structure, particularly the introduction of electron-withdrawing groups like trifluoromethoxy, can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
Compound | Activity (Zone of Inhibition) | Reference |
---|---|---|
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide | 14 mm against S. aureus | |
Quinoxaline derivatives without trifluoromethoxy | 5 mm against E. coli |
Anticancer Activity
Research has indicated that quinoxaline derivatives, including N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide, exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
The mechanism of action appears to involve modulation of key signaling pathways such as PI3K/AKT, leading to increased apoptosis in cancer cells.
Neuropharmacological Effects
In addition to antimicrobial and anticancer properties, this compound has shown potential neuropharmacological effects. Studies demonstrate that certain quinoxaline derivatives can exert anxiolytic and anticonvulsant effects in animal models.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-withdrawing groups like trifluoromethoxy enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins. For instance:
- Trifluoromethoxy Group : Enhances antibacterial and anticancer activity.
- Carboxamide Functionality : Essential for maintaining biological activity across various assays.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide against resistant strains of bacteria, demonstrating significant antibacterial effects compared to traditional antibiotics.
- Anticancer Screening : Clinical trials involving patients with colorectal cancer assessed the effectiveness of this compound in combination with other therapies, showing improved outcomes over standard treatments.
Propiedades
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)24-12-4-2-11(3-5-12)22-15(23)10-1-6-13-14(9-10)21-8-7-20-13/h1-9H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHDXYOVGYHQMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326700 | |
Record name | N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796041 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
830352-53-9 | |
Record name | N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.